molecular formula C20H16Cl3N3O2 B2483013 [5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-yl](morpholino)methanone CAS No. 477712-08-6

[5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-yl](morpholino)methanone

Cat. No.: B2483013
CAS No.: 477712-08-6
M. Wt: 436.72
InChI Key: WCDMIBVHWWZUED-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone is a complex organic compound characterized by the presence of multiple chlorophenyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of chlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the morpholino group to the methanone moiety under controlled conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone
  • 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone

Uniqueness

Compared to similar compounds, 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for certain applications in research and industry.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)pyrazol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3N3O2/c21-14-3-1-13(2-4-14)18-12-17(20(27)25-7-9-28-10-8-25)24-26(18)19-11-15(22)5-6-16(19)23/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDMIBVHWWZUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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